

physical characteristics of 1-(3- iodobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-iodobenzoyl)piperidin-4-one**

Cat. No.: **B7815631**

[Get Quote](#)

Technical Guide: 1-(3-iodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-(3-iodobenzoyl)piperidin-4-one**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs and predictive models to offer a detailed profile. It includes a summary of predicted physicochemical properties, a proposed synthetic protocol, and an analysis of expected spectral data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

1-(3-iodobenzoyl)piperidin-4-one is a derivative of piperidin-4-one, featuring a 3-iodobenzoyl group attached to the nitrogen atom. The presence of the iodine atom and the carbonyl group significantly influences its chemical reactivity and physical properties, making it a potential building block in the synthesis of novel pharmaceutical agents.

Table 1: Predicted Physicochemical Properties of **1-(3-iodobenzoyl)piperidin-4-one** and a Related Compound

Property	Predicted Value for 1-(3-Iodobenzoyl)piperidin-4-one	Data for Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate[1]
Molecular Formula	C ₁₂ H ₁₂ INO ₂	C ₁₄ H ₁₆ INO ₃
Molecular Weight	329.13 g/mol	373.19 g/mol
XLogP3	Value not directly available	2.4
Hydrogen Bond Donor Count	0	0
Hydrogen Bond Acceptor Count	2	3
Rotatable Bond Count	2	4
Exact Mass	328.9913 g/mol	373.0175 g/mol
Monoisotopic Mass	328.9913 g/mol	373.0175 g/mol
Topological Polar Surface Area	37.3 Å ²	46.6 Å ²
Heavy Atom Count	16	19

Note: Predicted values for the target compound are based on computational models and may differ from experimental values.

Experimental Protocols

A standard and reliable method for the synthesis of **1-(3-Iodobenzoyl)piperidin-4-one** would involve the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This approach is analogous to the synthesis of other N-acylpiperidines.

Proposed Synthesis of 1-(3-Iodobenzoyl)piperidin-4-one

This protocol is adapted from established procedures for the synthesis of similar N-benzoylpiperidine derivatives.

Materials:

- Piperidin-4-one hydrochloride

- 3-Iodobenzoyl chloride
- Triethylamine (or another suitable base, e.g., pyridine)
- Dichloromethane (DCM) or a similar aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.5 equivalents) at 0 °C (ice bath). Stir the mixture for 30 minutes.
- Acylation Reaction: Slowly add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure **1-(3-Iodobenzoyl)piperidin-4-one**.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(3-iodobenzoyl)piperidin-4-one**.

Expected Spectral Characteristics

The structural features of **1-(3-iodobenzoyl)piperidin-4-one** suggest the following expected signals in its spectral data.

¹H NMR Spectroscopy

- Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the 3-iodobenzoyl ring. The substitution pattern will lead to a complex splitting pattern.
- Piperidine Protons: Broad signals in the aliphatic region (typically δ 2.5-4.0 ppm) for the eight protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy

- Carbonyl Carbons: Two signals for the carbonyl carbons are expected. The ketone carbonyl (C=O) of the piperidine ring will appear around δ 200-210 ppm, while the amide carbonyl will be in the range of δ 165-175 ppm.
- Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including the carbon atom attached to the iodine, which will have a characteristic chemical shift.
- Aliphatic Carbons: Signals corresponding to the carbon atoms of the piperidine ring.

IR Spectroscopy

- C=O Stretching: Two characteristic strong absorption bands for the ketone and amide carbonyl groups, typically in the range of 1650-1750 cm⁻¹.
- C-N Stretching: An absorption band for the C-N bond of the amide.
- Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
- Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.
- C-I Stretching: A weak absorption in the fingerprint region.

Mass Spectrometry

- Molecular Ion Peak: A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (329.13 g/mol).
- Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.
- Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the iodo-benzoyl group and cleavage of the piperidine ring.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **1-(3-Iodobenzoyl)piperidin-4-one**. However, the piperidin-4-one scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system active agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic candidates.

Conclusion

While direct experimental data for **1-(3-Iodobenzoyl)piperidin-4-one** is scarce, this technical guide provides a robust, data-driven overview based on predictive modeling and the known chemistry of analogous compounds. The proposed synthetic route is based on well-established

chemical transformations, and the expected spectral characteristics provide a solid framework for the identification and characterization of this compound. This guide serves as a foundational resource for researchers interested in utilizing **1-(3-Iodobenzoyl)piperidin-4-one** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate | C14H16INO3 | CID 1346085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical characteristics of 1-(3-iodobenzoyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7815631#physical-characteristics-of-1-3-iodobenzoyl-piperidin-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com